molecular formula Fe4H4S4-4 B054348 IronSULFUR CLUSTER CAS No. 123920-05-8

IronSULFUR CLUSTER

Cat. No.: B054348
CAS No.: 123920-05-8
M. Wt: 355.7 g/mol
InChI Key: PTTXNOSMDBWCQD-UHFFFAOYSA-J
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Description

Iron-sulfur (Fe-S) clusters are inorganic cofactors composed of iron and sulfur atoms, typically arranged in cuboidal ([4Fe-4S]), rhombic ([2Fe-2S]), or linear ([Fe-S]) configurations. They are integral to electron transfer, enzymatic catalysis, and redox regulation in biological systems, including respiration, photosynthesis, and DNA repair . These clusters are synthesized via conserved assembly pathways, such as the mitochondrial ISC (iron-sulfur cluster) and bacterial SUF (sulfur mobilization) systems, which involve scaffold proteins (e.g., SufA in Erwinia chrysanthemi) and chaperones . Their modularity allows integration into diverse proteins, such as ferredoxins and respiratory complexes, enabling adaptability to cellular redox environments .

Properties

CAS No.

123920-05-8

Molecular Formula

Fe4H4S4-4

Molecular Weight

355.7 g/mol

IUPAC Name

iron;sulfanide

InChI

InChI=1S/4Fe.4H2S/h;;;;4*1H2/p-4

InChI Key

PTTXNOSMDBWCQD-UHFFFAOYSA-J

SMILES

[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe]

Canonical SMILES

[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe]

Synonyms

allo-2-Octulose, 1,4,8-trideoxy-6,7-O-(1-methylethylidene)-5-O-(phenylmethyl)-, dimethyl acetal

Origin of Product

United States

Scientific Research Applications

Biological Functions and Mechanisms

Iron-sulfur clusters are integral to several key biological functions:

  • Electron Transfer : They facilitate electron transfer in various metabolic pathways, including respiration and photosynthesis. Their ability to undergo redox reactions makes them vital for energy production in cells .
  • Enzyme Activation : Fe-S clusters are crucial for the activity of enzymes involved in DNA replication and repair, ribosome biogenesis, and tRNA modification. They act as cofactors that stabilize enzyme structures and participate directly in catalytic processes .
  • Nitrogen Fixation : In nitrogen-fixing bacteria, specialized iron-sulfur proteins are necessary for the activation of nitrogenase, which converts atmospheric nitrogen into a biologically usable form .

Applications in Biotechnology

Iron-sulfur clusters have promising applications in biotechnology:

  • Molecular Redox Sensors : Fe-S proteins can be engineered to serve as molecular sensors for redox states in biological systems. Their sensitivity to changes in oxidation states allows for real-time monitoring of cellular conditions .
  • Magnetogenetics : Recent studies have explored the use of iron-sulfur proteins like MagR as magnetic tags for controlling biological processes through magnetic fields. This application has potential implications in neuroscience and cellular biology .
  • Bioremediation : Enhancing the capacity of microorganisms to form iron-sulfur clusters can improve their effectiveness in bioremediation efforts, particularly in degrading environmental pollutants .

Agricultural Applications

The role of iron-sulfur clusters extends into agriculture:

  • Crop Yield Improvement : By manipulating metabolic pathways related to iron-sulfur cluster formation, researchers aim to enhance crop yields and resistance to pathogens. This approach could lead to more sustainable agricultural practices .
  • Biopesticides : Iron-sulfur proteins can be utilized in developing biopesticides that target specific pests while minimizing environmental impact. Their natural occurrence in soil microorganisms makes them suitable candidates for eco-friendly pest management strategies .

Case Study 1: Enzymatic Formation of Iron-Sulfur Clusters

A study demonstrated the enzymatic reconstitution of Fe-S clusters using purified proteins involved in their biosynthesis. This approach not only elucidated the mechanisms of cluster assembly but also provided insights into potential therapeutic applications for diseases caused by defective Fe-S cluster biogenesis .

Case Study 2: Engineering MagR for Enhanced Stability

Research focused on redesigning the iron-sulfur binding site of the MagR protein to improve its stability and magnetic properties. The T57C mutation was found to significantly enhance iron-sulfur binding efficiency, paving the way for its use as a more reliable tool in magnetogenetics .

Challenges and Future Directions

While the applications of iron-sulfur clusters are vast, challenges remain:

  • Stability Issues : The sensitivity of Fe-S clusters to oxygen limits their application in aerobic environments. Ongoing research aims to develop more stable variants that can function effectively under diverse conditions .
  • Complexity of Assembly : Understanding the intricate machinery involved in Fe-S cluster assembly is crucial for harnessing their full potential. Advances in biochemical techniques are necessary to dissect these processes at a molecular level .

Chemical Reactions Analysis

Cluster Interconversion

Iron-sulfur clusters exhibit structural plasticity, enabling reversible transformations:

Reaction Conditions Catalyst/Environment Outcome
[4Fe-4S] → [2Fe-2S] + Fe²⁺Oxidative stressO₂, ROSCluster degradation
[2Fe-2S] → [4Fe-4S]Reductive, Fe²⁺ richFerredoxin, glutathioneAconitase activation
[3Fe-4S] + Fe²⁺ → [4Fe-4S]Anaerobic, DTTDithiothreitol (DTT)Cluster repair

Notable Example :
In E. coli aconitase, a [3Fe-4S] cluster converts to a [4Fe-4S] cluster upon Fe²⁺ addition, restoring enzymatic activity .

Ligand Exchange and Cluster Transfer

Clusters are transferred between proteins via ligand substitution:

Mechanism :

  • Donor proteins (e.g., IscU, Grx5) release clusters by thiolate ligand displacement (e.g., by glutathione or DTT) .

  • Acceptor proteins (e.g., ferredoxin, Nfu) bind clusters via conserved cysteine motifs .

Kinetics of Cluster Transfer :

Donor Acceptor Rate Constant (M⁻¹s⁻¹) Conditions
IscU-[2Fe-2S]Ferredoxin1.2×1031.2\times 10^325°C, DTT, pH 7.5
Grx5-[2Fe-2S]Nfu0.8×1030.8\times 10^3Anaerobic, GSH

Key Reaction :
 2Fe 2S SR 4+4 DTT 2Fe 2S DTT 2+4 RSH\text{ 2Fe 2S SR }_4+4\text{ DTT}\rightarrow \text{ 2Fe 2S DTT }_2+4\text{ RSH}

Redox Reactions

Iron-sulfur clusters mediate electron transfer via Fe²⁺/Fe³⁺ redox couples:

Cluster Type Oxidation States Redox Potential (mV) Role
[2Fe-2S]+1, 0, −1−300 to +300Photosystem I, NADH dehydrogenase
[4Fe-4S]+2, +1, 0, −1, −2−600 to +460Aconitase, hydrogenases

Electron Transfer Mechanism :
High covalency in Fe–S bonds (38%\sim38\% for Fe³⁺) minimizes reorganization energy, enabling rapid electron transfer (ket>106s1k_{et}>10^6\,\text{s}^{-1}) .

Degradation and Nitrosylation

Clusters disassemble under oxidative or nitrosative stress:

Oxygen Sensitivity :
[4Fe 4S]2++O22[2Fe 2S]2++2Fe2++ROS[4\text{Fe 4S}]^{2+}+\text{O}_2\rightarrow 2[2\text{Fe 2S}]^{2+}+2\text{Fe}^{2+}+\text{ROS}

Nitric Oxide (NO) Reaction :
Clusters react with NO to form dinitrosyl iron complexes (DNICs):
[2Fe 2S]+4 NO2 Fe NO 2+2 S0[2\text{Fe 2S}]+4\text{ NO}\rightarrow 2\text{ Fe NO }_2+2\text{ S}^0

Structural and Catalytic Roles

  • Enzyme Catalysis : [4Fe-4S] clusters in nitrogenase facilitate N₂ reduction via Fe–S bonding rearrangements .

  • DNA Repair : Endonuclease III uses a [4Fe-4S] cluster to stabilize DNA binding .

Iron-sulfur clusters exemplify nature’s versatility in cofactor design, balancing stability and reactivity through controlled synthesis, transfer, and redox cycling. Their modularity enables adaptation to diverse metabolic demands, while their sensitivity to environmental cues links them to diseases like Friedreich’s ataxia and cancer . Advanced techniques like resonance Raman and Mössbauer spectroscopy continue to unravel their intricate chemistry .

Comparison with Similar Compounds

Structural Analogues

Rubredoxins
  • Structure : Single iron atom coordinated by four cysteine thiolates, lacking sulfide ligands.
  • Function : Mediates one-electron transfers in anaerobic bacteria.
  • Stability : More resistant to oxidative damage compared to Fe-S clusters due to the absence of labile sulfide bonds .
Ferredoxins
  • Structure : Contain [2Fe-2S] or [4Fe-4S] clusters ligated by cysteine residues.
  • Function : Electron shuttles in photosynthesis (plant-type ferredoxins) and mitochondrial electron transport.
  • Example : Chlamydomonas reinhardtii ferredoxin uses a [2Fe-2S] cluster for redox coupling in chloroplasts .
High-Potential Iron-Sulfur Proteins (HiPIPs)
  • Structure: [4Fe-4S] clusters similar to ferredoxins but with higher redox potentials (+350 mV vs. -400 mV).
  • Function: Oxidized electron carriers in photosynthetic bacteria (e.g., Chromatium vinosum HiPIP) .

Table 1: Structural Comparison of Fe-S Clusters and Analogues

Compound Cluster Type Redox Potential (mV) Primary Role Stability to O₂
Rubredoxin [Fe] -50 to +50 Anaerobic electron transfer High
Ferredoxin [2Fe-2S], [4Fe-4S] -400 to -300 Photosynthesis, respiration Moderate
HiPIP [4Fe-4S] +150 to +350 Oxidative electron transfer Low
Synthetic [2Fe-2S] Bis[o-xylyldithiolate]-µ2-sulfidoferrate(III) N/A Model studies High (in vitro)

Functional Analogues

Heme Proteins
  • Comparison: Heme groups (Fe-protoporphyrin IX) also mediate electron transfer and catalysis (e.g., cytochromes). Unlike Fe-S clusters, heme is oxygen-tolerant and binds diatomic gases (O₂, NO) .
Nickel-Iron Hydrogenases
  • Comparison : Contain a [Ni-Fe] cluster for H₂ metabolism. The Ni center enables heterolytic cleavage of H₂, a function distinct from Fe-S clusters’ redox versatility .

Stability and Environmental Sensitivity

Fe-S clusters are highly oxygen-sensitive due to sulfide lability, which limits their function in aerobic organisms. For example, E. coli SufA-dependent clusters are stabilized under oxidative stress, whereas ISC systems dominate in low-O₂ environments . In contrast, rubredoxins and synthetic analogues exhibit greater oxidative resilience .

Q & A

Q. How can researchers efficiently navigate conflicting hypotheses in iron-sulfur cluster literature?

  • Methodological Answer : Use Google Scholar’s "Cited by" and "Related articles" features to trace seminal papers and identify consensus trends . For systematic reviews, employ Boolean search strings (e.g., "iron-sulfur cluster AND redox AND mutagenesis") across interdisciplinary databases like ProQuest and JSTOR .

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